molecular formula C32H16N8Zn B081073 Zinc phthalocyanine CAS No. 14320-04-8

Zinc phthalocyanine

Cat. No. B081073
CAS RN: 14320-04-8
M. Wt: 577.9 g/mol
InChI Key: PODBBOVVOGJETB-UHFFFAOYSA-N
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Description

Synthesis Analysis

ZnPc and its derivatives can be synthesized using various methods, including cyclomerization reactions and the condensation of phthalonitrile precursors in the presence of zinc salts. For example, asymmetric zinc phthalocyanines with enhanced spectral response and photocatalytic hydrogen production capabilities have been developed by synthesizing derivatives with asymmetric structures, such as Zn-tri-PcNc-2, which exhibit better photosensitization and hydrogen production rates under visible/near-IR light irradiation compared to symmetric counterparts (Yu et al., 2014). Other synthesis approaches involve octa-substitution with alkyl linked carbazole to enhance electro-optic and biosensor applications of ZnPc (Olgaç et al., 2017).

Molecular Structure Analysis

The molecular structure of ZnPc significantly influences its properties and applications. Asymmetrically substituted ZnPcs, for instance, can have different functional groups that enhance their photophysical, photochemical, and photobiological properties, making them suitable for applications like photodynamic therapy (Göksel, 2016). The incorporation of different substituents, such as carbazole or glycosyl groups, affects ZnPc's solubility, aggregation behavior, and photodynamic activity.

Chemical Reactions and Properties

Chemical modifications of ZnPc, such as pegylation or substitution with different functional groups, significantly influence its chemical reactions and properties. For example, pegylated ZnPcs show high photocytotoxicity and photodynamic activity due to their solubility and low aggregation tendency in biological media, highlighting the importance of molecular structure in determining the reactivity and efficiency of ZnPc derivatives in therapeutic applications (Liu et al., 2008).

Physical Properties Analysis

The physical properties of ZnPc, such as solubility, aggregation behavior, and optical absorption, are crucial for their performance in various applications. Water-soluble ZnPc derivatives exhibit high singlet oxygen quantum yields and low dark toxicity, making them excellent candidates for photodynamic therapy due to their enhanced anticancer activity and minimal side effects on non-cancerous cells (Makhseed et al., 2013).

Chemical Properties Analysis

The chemical properties of ZnPc, including its photochemical and photophysical behaviors, are influenced by its molecular structure and substituents. Modifications that introduce strong electron-donating or electron-withdrawing groups can enhance the photodynamic efficiency of ZnPc derivatives, making them more effective in applications such as photodynamic therapy and photocatalytic hydrogen production. For instance, unsymmetrically substituted ZnPc complexes have been shown to possess varying redox potentials, indicating the influence of substituents on their chemical properties and potential applications in sensing and catalysis (Matlaba & Nyokong, 2002).

Scientific Research Applications

Photovoltaic Application

  • ZnPc demonstrates potential in photovoltaic applications, particularly in organic solar cells. Studies have examined its electronic properties and photovoltaic behavior, suggesting it as a suitable material for these applications (Louazri, Amine, Bouzzine, Hamidi, & Bouachrine, 2015).

Thin Film Technology

  • The effects of temperature on the molecular orientation of ZnPc films have been investigated, which is significant for its application in thin film technology. This research is crucial for understanding the controlled growth of thin films with high crystalline quality (Gaffo, Cordeiro, Freitas, Moreira, Girotto, & Zucolotto, 2010).

Photodynamic Therapy

  • ZnPc has been studied for its role in photodynamic therapy, particularly in cancer treatment. Its intracellular distribution and mechanisms of action have been explored in human hepatocellular carcinoma HepG2 cells (Shao, Dai, Zhao, Xie, Xue, Ye, & Jia, 2013).

Photophysical and Photochemical Studies

  • Research on the effects of substituents and solvents on the photophysical and photochemical parameters of ZnPc highlights its potential in various technological applications (Ogunsipe, Chen, & Nyokong, 2004).

Liquid Crystal Behavior and Photodynamic Therapy

  • ZnPc derivatives exhibiting columnar liquid crystal behavior have been identified, with potential for applications in photodynamic therapy (Cook, 2002).

Fluorous Phthalocyanine Platform

  • The versatility of ZnPc in functional material development for commercial applications like photovoltaics and biomedical imaging is significant. Studies have explored the photophysical and structural consequences of substitution chemistry in ZnPc derivatives (Farley, Bhupathiraju, John, & Drain, 2016).

Optical Properties

Light Scattering and Photodynamic Therapy

  • Studies comparing ZnPc with other sensitizing agents have shown its superior photophysical properties and deeper light penetration into human skin, which is vital for its effectiveness in photodynamic therapy (Ochsner, 1996).

properties

IUPAC Name

zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.Zn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODBBOVVOGJETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16N8Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Purple powder; [Alfa Aesar MSDS]
Record name Zinc phthalocyanine
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Product Name

Ciaftalan zinc

CAS RN

14320-04-8
Record name Zinc phthalocyanine
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Record name Zinc, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)-
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Record name [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]zinc
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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